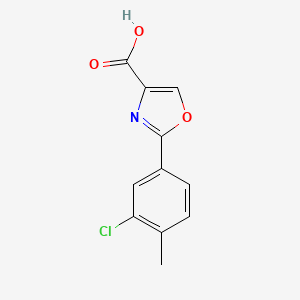
2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a chloro-substituted phenyl group and a carboxylic acid functional group attached to an oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-methylbenzoyl chloride with glycine in the presence of a base to form the corresponding amide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxazole derivatives with modified functional groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Compounds with different substituents replacing the chloro group.
科学研究应用
2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the chloro and carboxylic acid groups allows for specific interactions with biological molecules, leading to various effects such as inhibition of enzyme activity or modulation of receptor function .
相似化合物的比较
Similar Compounds
- 2-(3-Chloro-4-methylphenyl)-1,3-thiazole-4-carboxylic acid
- 2-(3-Chloro-4-methylphenyl)-1,3-oxazole-5-carboxylic acid
- 2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-acetic acid
Uniqueness
2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both chloro and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H8ClNO3 |
|---|---|
分子量 |
237.64 g/mol |
IUPAC 名称 |
2-(3-chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-6-2-3-7(4-8(6)12)10-13-9(5-16-10)11(14)15/h2-5H,1H3,(H,14,15) |
InChI 键 |
DCQSDDYRGBUJAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NC(=CO2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)

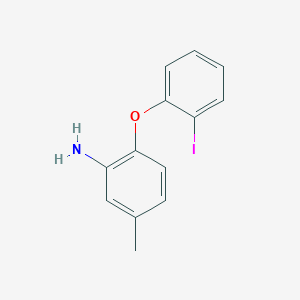


![5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B12082975.png)
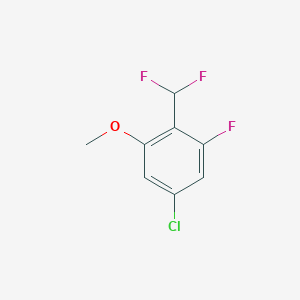


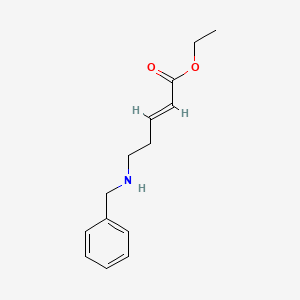
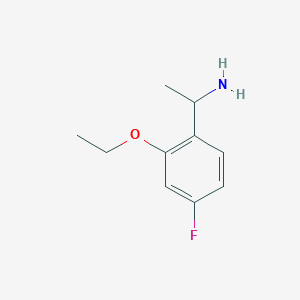

![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)
